(Azetidin-3-yl)methanesulfonyl fluoride
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Overview
Description
(Azetidin-3-yl)methanesulfonyl fluoride is a chemical compound with the molecular formula C4H8FNO2S It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Azetidin-3-yl)methanesulfonyl fluoride typically involves the reaction of azetidine with methanesulfonyl fluoride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction is monitored and controlled to minimize impurities and maximize yield.
Chemical Reactions Analysis
Types of Reactions
(Azetidin-3-yl)methanesulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluoride group is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Addition Reactions: The compound can also participate in addition reactions, particularly with electrophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include bases (e.g., triethylamine), nucleophiles (e.g., amines, thiols), and oxidizing or reducing agents. The reactions are typically carried out under controlled temperature and solvent conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield a variety of substituted azetidine derivatives, while oxidation reactions can produce sulfonyl derivatives.
Scientific Research Applications
(Azetidin-3-yl)methanesulfonyl fluoride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (Azetidin-3-yl)methanesulfonyl fluoride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Azetidine: The parent compound of (Azetidin-3-yl)methanesulfonyl fluoride, known for its ring strain and reactivity.
Methanesulfonyl Fluoride: A related compound with similar functional groups but different reactivity and applications.
Aziridine: Another nitrogen-containing heterocycle with a three-membered ring, known for its high ring strain and reactivity.
Uniqueness
This compound is unique due to its combination of the azetidine ring and the methanesulfonyl fluoride group This combination imparts specific chemical properties and reactivity that are distinct from other similar compounds
Properties
Molecular Formula |
C4H8FNO2S |
---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
azetidin-3-ylmethanesulfonyl fluoride |
InChI |
InChI=1S/C4H8FNO2S/c5-9(7,8)3-4-1-6-2-4/h4,6H,1-3H2 |
InChI Key |
ZXFVNMJBSXIXGE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)CS(=O)(=O)F |
Origin of Product |
United States |
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